molecular formula C25H33N3O2 B251468 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

Número de catálogo B251468
Peso molecular: 407.5 g/mol
Clave InChI: YCNIZUDARCJRGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide, also known as BCT-197, is a novel small molecule inhibitor of the inflammasome NLRP3. The inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is involved in the pathogenesis of various inflammatory diseases. BCT-197 has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of inflammatory diseases.

Mecanismo De Acción

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide inhibits the activation of the inflammasome NLRP3 by blocking the interaction between NLRP3 and the protein ASC. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has also been shown to inhibit the activation of the NF-κB pathway, which is another key pathway involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been found to reduce oxidative stress, improve mitochondrial function, and promote autophagy. These effects are thought to contribute to the overall therapeutic efficacy of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide in inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide as a research tool is its specificity for the NLRP3 inflammasome. This allows researchers to study the role of the NLRP3 inflammasome in various disease models and to test the efficacy of NLRP3 inhibitors such as N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. However, one limitation of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide is its relatively low potency compared to other NLRP3 inhibitors. This may limit its utility in certain experimental settings where higher potency is required.

Direcciones Futuras

There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. One area of interest is the development of more potent and selective NLRP3 inhibitors based on the structure of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. Another area of interest is the clinical development of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide as a therapeutic agent for inflammatory diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide in patients with gout and other inflammatory diseases. Finally, there is also interest in studying the role of the NLRP3 inflammasome in other diseases such as cancer and neurodegenerative disorders, and N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide may be a useful tool in these studies.

Métodos De Síntesis

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with 4-(4-aminopiperazin-1-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then acylated with butyryl chloride to yield the final product, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been described in detail in a research article by Li et al. (2018).

Aplicaciones Científicas De Investigación

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been extensively studied in preclinical models of various inflammatory diseases, including gout, diabetes, and Alzheimer's disease. In a mouse model of gout, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to significantly reduce the production of interleukin-1β, a pro-inflammatory cytokine that is produced by the inflammasome in response to uric acid crystals. In a mouse model of type 2 diabetes, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to improve glucose tolerance and insulin sensitivity. In a mouse model of Alzheimer's disease, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of the disease.

Propiedades

Fórmula molecular

C25H33N3O2

Peso molecular

407.5 g/mol

Nombre IUPAC

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C25H33N3O2/c1-5-6-23(29)28-17-15-27(16-18-28)22-13-11-21(12-14-22)26-24(30)19-7-9-20(10-8-19)25(2,3)4/h7-14H,5-6,15-18H2,1-4H3,(H,26,30)

Clave InChI

YCNIZUDARCJRGU-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

SMILES canónico

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.